![molecular formula C23H29FO6 B14794553 [2-[(9R,10S,13S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B14794553.png)
[2-[(9R,10S,13S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Fluoroprednisolone 21-acetate is a synthetic glucocorticoid corticosteroid. It is known for its potent anti-inflammatory and immunosuppressive properties. This compound is used primarily in veterinary medicine and has significant applications in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-Fluoroprednisolone 21-acetate involves multiple steps, starting from the basic steroid structure. The acetylation at the 21st position is typically carried out using acetic anhydride in the presence of a base such as pyridine .
Industrial Production Methods: Industrial production of 9-Fluoroprednisolone 21-acetate follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification and quality control of the final product .
化学反応の分析
Types of Reactions: 9-Fluoroprednisolone 21-acetate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can alter the ketone groups in the steroid structure.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or DAST for fluorination.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .
科学的研究の応用
9-Fluoroprednisolone 21-acetate has a wide range of applications in scientific research:
Biology: Studied for its effects on cellular processes and gene expression due to its glucocorticoid activity.
Medicine: Investigated for its potential therapeutic uses in treating inflammatory and autoimmune diseases.
Industry: Employed in the pharmaceutical industry for the development of new corticosteroid drugs.
作用機序
The mechanism of action of 9-Fluoroprednisolone 21-acetate involves binding to the glucocorticoid receptor, which then translocates to the nucleus and modulates gene expression. This leads to the suppression of pro-inflammatory genes and the upregulation of anti-inflammatory proteins . The compound also affects various signaling pathways, including the inhibition of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are crucial in the inflammatory response .
類似化合物との比較
Prednisolone: Another glucocorticoid with similar anti-inflammatory properties but lacks the fluorine atom at the 9th position.
Fluorocortisone: Similar structure but with different functional groups at specific positions.
Triamcinolone: A corticosteroid with a different substitution pattern on the steroid backbone.
Uniqueness: 9-Fluoroprednisolone 21-acetate is unique due to the presence of the fluorine atom at the 9th position, which enhances its glucocorticoid activity and metabolic stability. This makes it more potent and longer-lasting compared to its non-fluorinated counterparts .
特性
分子式 |
C23H29FO6 |
|---|---|
分子量 |
420.5 g/mol |
IUPAC名 |
[2-[(9R,10S,13S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C23H29FO6/c1-13(25)30-12-19(28)22(29)9-7-16-17-5-4-14-10-15(26)6-8-20(14,2)23(17,24)18(27)11-21(16,22)3/h6,8,10,16-18,27,29H,4-5,7,9,11-12H2,1-3H3/t16?,17?,18?,20-,21-,22-,23-/m0/s1 |
InChIキー |
ZOCUOMKMBMEYQV-HHZWQIATSA-N |
異性体SMILES |
CC(=O)OCC(=O)[C@]1(CCC2[C@@]1(CC([C@]3(C2CCC4=CC(=O)C=C[C@@]43C)F)O)C)O |
正規SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-N-[(3-chlorophenyl)methyl]-N-ethylpropanamide](/img/structure/B14794476.png)
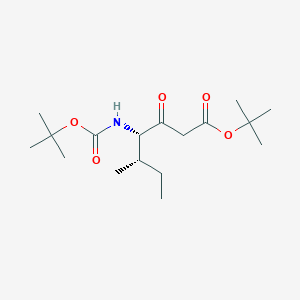
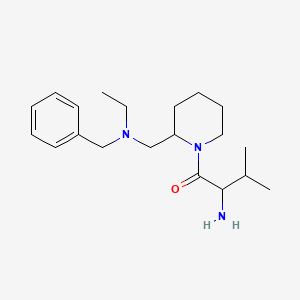
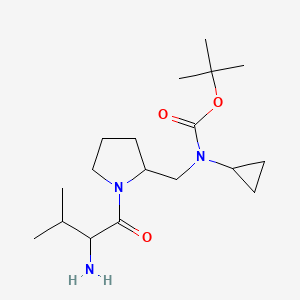
![ethanethioic S-acid;S-[(3-hydroxy-1-azabicyclo[2.2.2]octan-3-yl)methyl] ethanethioate](/img/structure/B14794501.png)
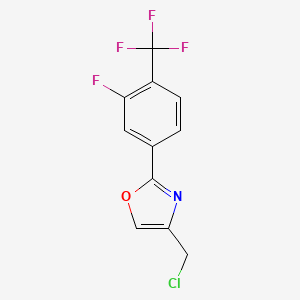
![(3S)-5,5-Difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B14794505.png)
![5-[2-[(7aR)-1-[1-[[3-(2-hydroxypropan-2-yl)phenyl]methoxy]propan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B14794508.png)
![1-[(1R)-10,10-dimethyl-3,3-dioxo-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]propan-1-one](/img/structure/B14794513.png)
![N-(1-(5-Methylpyridin-2-yl)-3-(piperazin-1-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B14794519.png)
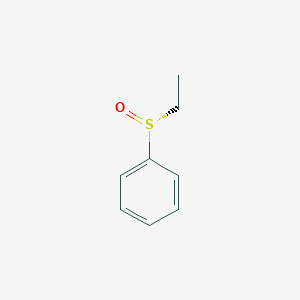
![Methyl 3-[benzyl(2,3-dihydroxypropyl)amino]-4-methoxybutanoate](/img/structure/B14794525.png)
![Methyl 2-(2-bromophenyl)-3-[1-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethylamino]but-2-enoate](/img/structure/B14794531.png)
![2-amino-N-[(6-chloropyridin-3-yl)methyl]-N-cyclopropylpropanamide](/img/structure/B14794551.png)
